molecular formula C23H29N3O B248308 N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide

N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide

カタログ番号 B248308
分子量: 363.5 g/mol
InChIキー: OTRXMCGDEVYTFQ-VMPITWQZSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TAK-659 has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. BTK inhibition has been linked to the treatment of various hematological malignancies, autoimmune diseases, and inflammatory disorders.

作用機序

N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide inhibits the activity of BTK, a key enzyme involved in B-cell receptor signaling. BTK plays a crucial role in the survival and proliferation of B-cells, and its inhibition leads to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B-cells. In addition, BTK inhibition has been shown to modulate the activity of other immune cells, including T-cells and macrophages, leading to the suppression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has been shown to induce apoptosis of malignant B-cells and suppress the proliferation of both malignant and non-malignant B-cells. In addition, N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has been shown to modulate the activity of other immune cells, leading to the suppression of pro-inflammatory cytokines. N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has also been shown to have a favorable safety profile, with minimal off-target effects.

実験室実験の利点と制限

One of the main advantages of N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide is its specificity for BTK, which reduces the risk of off-target effects. In addition, N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has shown efficacy in preclinical models of various hematological malignancies and autoimmune diseases. However, one limitation of N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide is its relatively short half-life, which may limit its efficacy in clinical settings.

将来の方向性

There are several future directions for the development of N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide and other BTK inhibitors. One potential area of research is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or CD20 antibodies, to enhance their efficacy. Another area of research is the identification of biomarkers that can predict response to BTK inhibitors, which could lead to personalized treatment strategies. Finally, the development of more potent and selective BTK inhibitors with longer half-lives could further enhance the therapeutic potential of this class of drugs.

合成法

The synthesis of N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide involves a multi-step process that begins with the reaction of 4-methylbenzoyl chloride with 1,2-diaminopropane to form N-(4-methylphenyl)propane-1,2-diamine. This intermediate is then reacted with 4-[(2E)-3-phenyl-2-propenyl]-1-piperazinecarboxylic acid tert-butyl ester to form the final product, N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide.

科学的研究の応用

N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has been extensively studied in preclinical models and has shown promising results in the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In addition, N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has shown efficacy in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus (SLE).

特性

分子式

C23H29N3O

分子量

363.5 g/mol

IUPAC名

N-(4-methylphenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide

InChI

InChI=1S/C23H29N3O/c1-20-9-11-22(12-10-20)24-23(27)13-15-26-18-16-25(17-19-26)14-5-8-21-6-3-2-4-7-21/h2-12H,13-19H2,1H3,(H,24,27)/b8-5+

InChIキー

OTRXMCGDEVYTFQ-VMPITWQZSA-N

異性体SMILES

CC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C/C=C/C3=CC=CC=C3

SMILES

CC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3

正規SMILES

CC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。